![molecular formula C22H12O2 B11948534 Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)
Dibenz[a,j]anthracene-7,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,j]anthracene-7,14-dione is an organic compound with the chemical formula C22H12O2. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is formed during the incomplete combustion of organic matter . This compound is known for its unique structure, which includes two benzene rings fused to an anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,j]anthracene-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of suitable aromatic precursors using reagents such as potassium permanganate or chromium trioxide . The reaction conditions often require elevated temperatures and the presence of a solvent like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of dibenzo[a,j]anthracene-7,14-dione is less common due to its specialized applications. when produced, it is typically synthesized in small quantities for research purposes. The process involves similar oxidative cyclization methods as those used in laboratory settings but scaled up to accommodate larger volumes .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[a,j]anthracene-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Dibenzo[a,j]anthracene-7,14-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Mecanismo De Acción
The mechanism of action of dibenzo[a,j]anthracene-7,14-dione involves its interaction with cellular components, particularly DNA. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include various enzymes involved in the metabolic activation process, and the pathways involved are primarily related to oxidative stress and DNA damage response.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[a]pyrene
- Dibenzo[a,h]anthracene
- Chrysene
- Anthracene
Uniqueness
Dibenzo[a,j]anthracene-7,14-dione is unique due to its specific structure, which includes two benzene rings fused to an anthracene core. This structure imparts distinct chemical and physical properties, making it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives .
Propiedades
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,13-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-9-13-5-1-3-7-15(13)19(17)22(24)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQPZPSURWPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
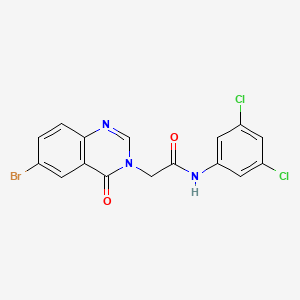
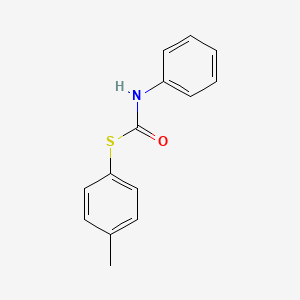
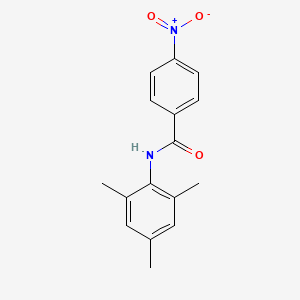
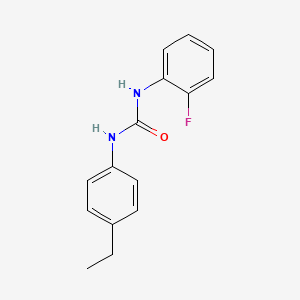


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
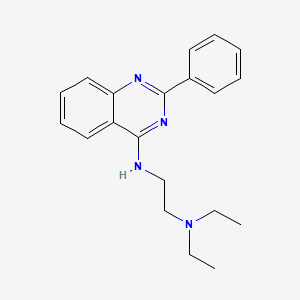
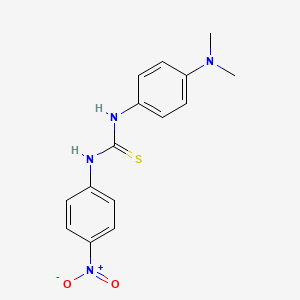
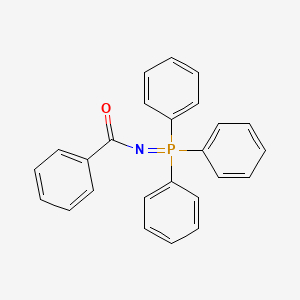
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


